molecular formula C14H25NO6S B2595749 2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid CAS No. 173535-11-0

2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid

Cat. No.: B2595749
CAS No.: 173535-11-0
M. Wt: 335.42
InChI Key: XUWCYXZSDDVUHF-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a thioether-linked tert-butoxy-oxoethyl substituent, and a propanoic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block, where the Boc group serves to protect the amine during reactions, while the thioether moiety may enhance stability or influence molecular interactions. Its structural complexity enables applications in drug discovery, particularly for modulating solubility and bioavailability .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6S/c1-13(2,3)20-10(16)8-22-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWCYXZSDDVUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid is in peptide synthesis. It serves as a protected amino acid, facilitating the assembly of peptides through solid-phase synthesis methods. The tert-butoxycarbonyl (Boc) group provides stability and allows for selective deprotection during synthesis processes, making it a valuable intermediate in constructing complex peptide structures .

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop various bioactive molecules. Its derivatives have shown potential as inhibitors for specific enzymes, such as hepatitis C virus (HCV) protease. By modifying the structure of this compound, researchers can create analogs that exhibit enhanced biological activity and specificity .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems. Its ability to form stable complexes can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing targeted therapies where controlled release is crucial .

Synthesis of Antibiotic Analogues

Research has also indicated that this compound can be utilized in synthesizing cyclic analogs of gramicidin S, an antibiotic with significant clinical relevance. The compound's structural features allow for modifications that can lead to improved antimicrobial properties .

Case Study 1: Peptide Assembly

A study demonstrated the use of this compound in assembling a cyclic peptide with enhanced stability and biological activity against certain cancer cell lines. The Boc-protected amino acid was incorporated into a solid-phase synthesis protocol, resulting in a high yield of the desired peptide product .

Case Study 2: HCV Protease Inhibition

In another investigation, researchers synthesized modified analogs of this compound to evaluate their efficacy as HCV protease inhibitors. The results indicated that certain modifications significantly increased the inhibitory activity compared to unmodified compounds, showcasing the potential for therapeutic applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The Boc group provides protection to the amine, preventing unwanted reactions, while the sulfanyl group can participate in redox reactions. The carboxylic acid group can form hydrogen bonds and interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid Boc-amine, thioether-linked tert-butoxy-oxoethyl, propanoic acid ~337.4 (calculated) Enhanced stability due to thioether; peptide synthesis
(2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid Boc-amine, hydroxy, trifluoromethylphenyl, propanoic acid ~375.3 (calculated) Chiral centers; potential for anti-inflammatory activity; fluorinated aromatic interactions
2-[(tert-Butoxycarbonyl)amino]-3-(thiazol-4-yl)propanoic acid Boc-amine, thiazol-4-yl, propanoic acid ~284.3 (calculated) Heterocyclic substituent; possible kinase inhibition or antimicrobial applications
(S)-2-[(tert-Butoxycarbonyl)amino]-3-(thiophen-2-yl)propanoic acid Boc-amine, thiophen-2-yl, propanoic acid ~283.3 (calculated) Sulfur-containing aromatic group; lab chemical for organometallic studies
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid Unprotected amine, oxyethoxy-tert-butoxy, propanoic acid 219.2 Serine derivative; research tool for studying post-translational modifications
(2S,3R)-N-...-3-hydroxy-3-(4-methoxyphenyl)-propanoic acid (KZR-616) Boc-amine, hydroxy, methoxyphenyl, complex peptidomimetic ~616.7 (calculated) Clinical anti-inflammatory candidate; immunoproteasome inhibition

Key Observations:

Substituent Effects on Reactivity: The thioether in the target compound offers greater stability compared to ethers (e.g., oxyethoxy in ) but may reduce solubility in polar solvents.

Synthetic Utility: The Boc group is universally employed for amine protection, but yields vary.

Biological Relevance: Compounds with fluorinated or heterocyclic groups (e.g., ) are prioritized in drug discovery for metabolic stability and target affinity.

Physicochemical and Stability Considerations

  • Solubility : Thioether-containing compounds (e.g., the target molecule) exhibit moderate aqueous solubility, whereas trifluoromethylphenyl derivatives () are highly lipophilic.
  • Stability : Boc groups are acid-labile, requiring careful handling during deprotection. Thioethers resist oxidation better than thiols but are less stable than ethers under basic conditions .
  • Storage: Most Boc-protected amino acids (e.g., ) require storage at -20°C to prevent degradation.

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid (CAS Number: 163210-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in pharmaceutical research.

Synthesis

The synthesis of this compound generally involves several steps, including the protection of amino groups and the introduction of the sulfanyl moiety. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines during the synthesis process. Various methods have been documented for synthesizing similar compounds, which often yield moderate to high purity and yield rates.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound, Trifluoroselenomethionine (TFSeM), synthesized from N-(tert-butoxycarbonyl)-l-aspartic acid tert-butyl ester, showed enhanced cytotoxicity against human colon cancer cells (HCT-116) compared to its analog selenomethionine (SeM). The mechanism behind this increased activity involves metabolic conversion and interaction with cellular pathways that regulate apoptosis and cell proliferation .

Mechanistic Insights

Computational and experimental analyses have provided insights into the mechanisms by which these compounds exert their biological effects. For example, TFSeM's transformation into SeM in E. coli suggests enzymatic activity that could be leveraged for therapeutic applications .

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing various Boc-protected amino acids, including derivatives similar to this compound, evaluated their antibacterial properties. The results indicated a correlation between structural modifications and biological activity, suggesting that specific functional groups significantly enhance antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has shown that modifications at the sulfanyl position can lead to improved biological profiles. For instance, altering substituents on the carbon backbone has been linked to enhanced interactions with target enzymes involved in cancer metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeTarget Organism/Cell LineReference
Trifluoroselenomethionine163210-89-7AnticancerHCT-116 (human colon cancer)
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate1396968-09-4AntibacterialVarious bacteria
Boc-Cys(Trt)-OH11167161AntioxidantCellular models

Q & A

Q. Stepwise Approach :

Boc Protection : React the free amine with Boc anhydride in dichloromethane (DCM) with DMAP catalysis (yield >85%) .

Thioether Formation : Use Mitsunobu conditions (DIAD, PPh3_3) to couple mercaptoacetic acid tert-butyl ester to the β-carbon of the propanoic acid backbone .

Validation : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm stereochemistry with chiral HPLC .

Advanced: How do competing side reactions (e.g., Boc deprotection) affect yield, and how can they be mitigated?

Q. Risk Factors :

  • Acidic conditions hydrolyze the Boc group.
  • Thioether oxidation under aerobic conditions forms sulfoxides.

Q. Mitigation :

  • Use scavengers (e.g., triethylamine) in acidic steps.
  • Conduct thioether coupling under inert atmosphere (N2_2/Ar) .

Analytical Control : Quantify side products via LC-MS (e.g., [M+H]+ for Boc-deprotected species at m/z ~220) .

Advanced: What analytical techniques are most effective for characterizing this compound’s stability under varying conditions?

Q. Stability Studies :

  • Thermal Stability : Use DSC/TGA to identify decomposition points (>150°C for Boc cleavage) .
  • Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C; monitor carboxylic acid formation via 1H^1H-NMR .

Data Interpretation : Degradation kinetics follow first-order models; calculate half-life (t1/2t_{1/2}) for storage recommendations .

Advanced: How can this compound be applied in peptide-mimetic drug design?

Q. Applications :

  • The thioether linkage mimics disulfide bonds in peptides, enhancing metabolic stability.
  • The Boc group facilitates selective deprotection for conjugation (e.g., with linkers in PROTACs) .

Case Study : Incorporate into β-turn mimetics via solid-phase synthesis, using HATU/DIPEA activation for amide bond formation .

Basic: What are the environmental hazards, and how should waste be managed?

Q. Environmental Risks :

  • Aquatic toxicity (LC50 <1 mg/L for Daphnia magna).
  • Non-biodegradable (logP ~2.5 predicts bioaccumulation).

Waste Protocol : Neutralize carboxylic acid with NaOH, absorb with vermiculite, and dispose as hazardous waste (EPA Class D) .

Advanced: How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

Q. Root Causes :

  • Rotamers in Boc groups cause split NMR peaks.
  • Adduct formation in LC-MS (e.g., Na+^+/K+^+).

Q. Solutions :

  • Heat NMR samples to 60°C to average rotamer signals.
  • Use HRMS with ESI− mode to avoid adduct interference .

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